molecular formula C25H46N14O12S B12428267 3,6-diamino-N-{[(8Z)-15-amino-8-[(carbamoylamino)methylidene]-2-(hydroxymethyl)-11-(2-imino-1,3-diazinan-4-yl)-3,6,9,12,16-pentaoxo-1,4,7,10,13-pentaazacyclohexadecan-5-yl]methyl}hexanamide; sulfuric acid

3,6-diamino-N-{[(8Z)-15-amino-8-[(carbamoylamino)methylidene]-2-(hydroxymethyl)-11-(2-imino-1,3-diazinan-4-yl)-3,6,9,12,16-pentaoxo-1,4,7,10,13-pentaazacyclohexadecan-5-yl]methyl}hexanamide; sulfuric acid

Cat. No.: B12428267
M. Wt: 766.8 g/mol
InChI Key: AJQVUIHGEOLMDY-UHFFFAOYSA-N
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Description

The compound “3,6-diamino-N-{[(8Z)-15-amino-8-[(carbamoylamino)methylidene]-2-(hydroxymethyl)-11-(2-imino-1,3-diazinan-4-yl)-3,6,9,12,16-pentaoxo-1,4,7,10,13-pentaazacyclohexadecan-5-yl]methyl}hexanamide; sulfuric acid” is a complex organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the core structure and subsequent functionalization. Typical synthetic routes may include:

    Formation of the Core Structure: This step involves the assembly of the macrocyclic ring system, which may be achieved through cyclization reactions.

    Functionalization: Introduction of various functional groups such as amino, hydroxyl, and carbamoylamino groups through selective reactions.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysis: Use of catalysts to enhance reaction rates and selectivity.

    Purification: Techniques such as chromatography and crystallization to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

The compound may undergo various types of chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of imino groups to amino groups.

    Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions

Common reagents and conditions used in these reactions may include:

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as halogenating agents or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl-containing derivatives, while reduction may produce fully saturated compounds.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes and interactions.

    Medicine: As a potential therapeutic agent for treating diseases.

    Industry: As a catalyst or reagent in industrial processes.

Mechanism of Action

The mechanism by which the compound exerts its effects may involve:

    Molecular Targets: Interaction with specific proteins, enzymes, or nucleic acids.

    Pathways Involved: Modulation of biochemical pathways such as signal transduction or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds may include other macrocyclic peptides or peptidomimetics with similar functional groups.

Uniqueness

The uniqueness of the compound lies in its specific combination of functional groups and macrocyclic structure, which may confer unique properties and activities compared to other similar compounds.

Properties

IUPAC Name

3,6-diamino-N-[[15-amino-11-(2-amino-1,4,5,6-tetrahydropyrimidin-6-yl)-8-[(carbamoylamino)methylidene]-2-(hydroxymethyl)-3,6,9,12,16-pentaoxo-1,4,7,10,13-pentazacyclohexadec-5-yl]methyl]hexanamide;sulfuric acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H44N14O8.H2O4S/c26-4-1-2-11(27)6-17(41)32-8-14-20(43)35-15(9-34-25(30)47)21(44)39-18(13-3-5-31-24(29)38-13)23(46)33-7-12(28)19(42)37-16(10-40)22(45)36-14;1-5(2,3)4/h9,11-14,16,18,40H,1-8,10,26-28H2,(H,32,41)(H,33,46)(H,35,43)(H,36,45)(H,37,42)(H,39,44)(H3,29,31,38)(H3,30,34,47);(H2,1,2,3,4)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJQVUIHGEOLMDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(NC1C2C(=O)NCC(C(=O)NC(C(=O)NC(C(=O)NC(=CNC(=O)N)C(=O)N2)CNC(=O)CC(CCCN)N)CO)N)N.OS(=O)(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H46N14O12S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

766.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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